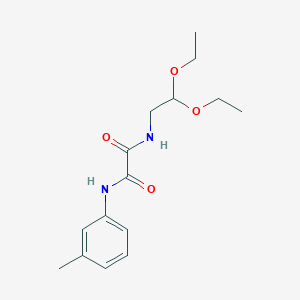

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol. This compound is also known as DETA-OT and is commonly used as a ligand in coordination chemistry.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Synthesis of Di- and Mono-oxalamides : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology facilitates the synthesis of both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide compounds in organic synthesis (Mamedov et al., 2016).

- Copper-Catalyzed Coupling Reactions : Oxalic diamide, a related compound, has been used as a powerful ligand for the copper-catalyzed coupling of aryl halides with nitrogen heterocycles. This illustrates the utility of oxalamide derivatives in facilitating low catalytic loading and mild condition reactions (Pawar et al., 2017).

Materials Science Applications

- Development of Polyamide Nanofiltration Membranes : Amine-terminated aramide dendrimers were covalently attached to the polyamide active layer of commercially available nanofiltration membranes. This modification aimed to improve membrane performance, illustrating the application of oxalamide derivatives in enhancing material properties (Saenz de Jubera et al., 2013).

Environmental Science Applications

- Photopolymerization : A study on nitroxide-mediated photopolymerization introduced a new compound with a chromophore group linked to the aminoxyl function, emphasizing the role of oxalamide derivatives in developing novel photoinitiation systems for polymerization processes (Guillaneuf et al., 2010).

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-20-13(21-5-2)10-16-14(18)15(19)17-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYHEDJRYJUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,2-diethoxyethyl)-N2-(m-tolyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)

![[2-(3,5-Dimethylphenoxy)phenyl]methanol](/img/structure/B2710117.png)

![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)